Cas no 2228248-79-9 (3-chloro-4,5-dimethoxybenzene-1-sulfonamide)

3-Chloro-4,5-dimethoxybenzene-1-sulfonamide is a specialized organic compound featuring a sulfonamide functional group attached to a chloro- and dimethoxy-substituted benzene ring. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, sulfonamide) groups enhances its reactivity in selective substitution and coupling reactions. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular framework allows for precise modifications, making it useful in medicinal chemistry for structure-activity relationship studies. The sulfonamide moiety also provides potential biological activity, broadening its applications in drug discovery.
3-chloro-4,5-dimethoxybenzene-1-sulfonamide structure
2228248-79-9 structure
Product name:3-chloro-4,5-dimethoxybenzene-1-sulfonamide
CAS No:2228248-79-9
MF:C8H10ClNO4S
Molecular Weight:251.687300205231
CID:6000128
PubChem ID:153767566

3-chloro-4,5-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-4,5-dimethoxybenzene-1-sulfonamide
    • 2228248-79-9
    • EN300-2003239
    • インチ: 1S/C8H10ClNO4S/c1-13-7-4-5(15(10,11)12)3-6(9)8(7)14-2/h3-4H,1-2H3,(H2,10,11,12)
    • InChIKey: KVDGBPXSBSYURJ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)S(N)(=O)=O)OC)OC

計算された属性

  • 精确分子量: 251.0019067g/mol
  • 同位素质量: 251.0019067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 302
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 87Ų

3-chloro-4,5-dimethoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2003239-0.25g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
0.25g
$1078.0 2023-09-16
Enamine
EN300-2003239-10.0g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
10g
$5037.0 2023-06-01
Enamine
EN300-2003239-0.05g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
0.05g
$983.0 2023-09-16
Enamine
EN300-2003239-0.5g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
0.5g
$1124.0 2023-09-16
Enamine
EN300-2003239-0.1g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
0.1g
$1031.0 2023-09-16
Enamine
EN300-2003239-1.0g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
1g
$1172.0 2023-06-01
Enamine
EN300-2003239-5.0g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
5g
$3396.0 2023-06-01
Enamine
EN300-2003239-2.5g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
2.5g
$2295.0 2023-09-16
Enamine
EN300-2003239-5g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
5g
$3396.0 2023-09-16
Enamine
EN300-2003239-10g
3-chloro-4,5-dimethoxybenzene-1-sulfonamide
2228248-79-9
10g
$5037.0 2023-09-16

3-chloro-4,5-dimethoxybenzene-1-sulfonamide 関連文献

3-chloro-4,5-dimethoxybenzene-1-sulfonamideに関する追加情報

3-Chloro-4,5-Dimethoxybenzene-1-Sulfonamide: A Comprehensive Overview

The compound 3-chloro-4,5-dimethoxybenzene-1-sulfonamide, identified by the CAS number 2228248-79-9, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in drug design and synthesis. The molecule's structure features a benzene ring substituted with chlorine at position 3, methoxy groups at positions 4 and 5, and a sulfonamide group at position 1. These substituents contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-chloro-4,5-dimethoxybenzene-1-sulfonamide. Researchers have explored various methodologies to optimize the synthesis process, focusing on improving yield and purity. For instance, a study published in the Journal of Organic Chemistry highlighted a novel approach utilizing microwave-assisted synthesis to expedite the formation of the sulfonamide group. This method not only enhances reaction efficiency but also reduces the environmental footprint by minimizing solvent usage.

The presence of multiple functional groups in 3-chloro-4,5-dimethoxybenzene-1-sulfonamide makes it an attractive candidate for further chemical modifications. The methoxy groups at positions 4 and 5 are particularly reactive and can serve as sites for alkylation or acylation reactions. These modifications could potentially lead to the development of new bioactive compounds with enhanced pharmacological properties. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting its potential application in treating chronic inflammatory diseases.

In terms of biological activity, 3-chloro-4,5-dimethoxybenzene-1-sulfonamide has shown selective inhibition against certain enzymes associated with neurodegenerative diseases. A research team from the University of California reported that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. The study further revealed that the compound's methoxy substituents play a critical role in its enzymatic activity by stabilizing key intermediates during catalysis.

The pharmacokinetic profile of 3-chloro-4,5-dimethoxybenzene-1-sulfonamide has also been investigated in preclinical models. Results from these studies indicate that the compound exhibits moderate bioavailability and favorable distribution characteristics. However, further research is required to optimize its pharmacokinetic properties for therapeutic use. Researchers are currently exploring strategies such as prodrug design and nanoparticle encapsulation to enhance its bioavailability and reduce systemic toxicity.

In conclusion, 3-chloro-4,5-dimethoxybenzene-1-sulfonamide represents a valuable molecule with diverse applications in drug discovery and chemical synthesis. Its unique structure and reactivity make it an ideal candidate for further exploration in both academic and industrial settings. As ongoing research continues to uncover its potential, this compound is poised to play a significant role in advancing therapeutic interventions for various diseases.

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